N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring is another five-membered ring with two adjacent nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrazole rings. Common methods for synthesizing imidazole include the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Pyrazole synthesis can be achieved through the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the imidazole and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The pyrazole ring can interact with various receptors and proteins, modulating their functions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-13(2)16-10-17(23(22-16)15-6-4-3-5-7-15)18(24)20-9-8-14-11-19-12-21-14/h3-7,10-13H,8-9H2,1-2H3,(H,19,21)(H,20,24) |
InChI Key |
VHMARZZZLCUCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCCC2=CN=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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